3-(2-Furoyl)quinoline-2-carboxaldehyde 3-(2-Furoyl)quinoline-2-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 126769-01-5
VCID: VC21233420
InChI: InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol

3-(2-Furoyl)quinoline-2-carboxaldehyde

CAS No.: 126769-01-5

Cat. No.: VC21233420

Molecular Formula: C15H9NO3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Furoyl)quinoline-2-carboxaldehyde - 126769-01-5

Specification

CAS No. 126769-01-5
Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
IUPAC Name 3-(furan-2-carbonyl)quinoline-2-carbaldehyde
Standard InChI InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H
Standard InChI Key PNCHURHVMDRFTR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3

Introduction

Chemical Structure and Properties

3-(2-Furoyl)quinoline-2-carboxaldehyde (CAS No. 126769-01-5) is a heterocyclic organic compound with a well-defined structure that contributes to its unique properties and applications. The molecular framework consists of a quinoline backbone with functional groups strategically positioned to enable its fluorogenic capabilities.

Basic Identification and Physical Properties

The compound possesses specific physicochemical properties that make it suitable for analytical applications. These properties are summarized in the following table:

PropertyValue
Chemical FormulaC15H9NO3
IUPAC Name3-(furan-2-carbonyl)quinoline-2-carbaldehyde
CAS Registry Number126769-01-5
Molecular Weight251.24 g/mol
Exact Mass251.058243149 g/mol
EPA DSSTox Substance IDDTXSID10155292

The compound exists as a solid at room temperature and exhibits limited solubility in water but is soluble in organic solvents such as methanol .

Structural Characteristics

The structure of 3-(2-Furoyl)quinoline-2-carboxaldehyde features:

  • A quinoline core (bicyclic aromatic structure)

  • A carboxaldehyde group at position 2 of the quinoline ring

  • A furoyl (2-furoyl) substituent at position 3

This particular arrangement of functional groups is critical for its reactivity with primary amines and subsequent fluorescence properties .

Computed Molecular Properties

Advanced computational methods have provided additional insights into the molecular properties of 3-(2-Furoyl)quinoline-2-carboxaldehyde:

PropertyValue
XLogP32.7
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area60.2 Ų
Heavy Atom Count19
Complexity357

These properties influence the compound's behavior in various chemical and biochemical environments, particularly its interactions with proteins and other biomolecules .

Mechanism of Action

The functionality of 3-(2-Furoyl)quinoline-2-carboxaldehyde is based on its specific chemical reactivity and the subsequent optical properties of its reaction products.

Fluorescence Properties

The isoindole derivatives formed upon reaction with primary amines exhibit distinctive fluorescence characteristics:

  • High quantum yield

  • Strong fluorescence emission, enabling detection at very low concentrations

  • Stability suitable for analytical applications

These properties make 3-(2-Furoyl)quinoline-2-carboxaldehyde particularly valuable for sensitive analytical techniques, including fluorescence spectroscopy, liquid chromatography with fluorescence detection, and capillary electrophoresis .

Synthesis and Production

The synthesis of 3-(2-Furoyl)quinoline-2-carboxaldehyde involves specific chemical transformations that have been optimized to produce a compound with the desired purity and properties.

Synthetic Methodology

Applications in Research and Analysis

3-(2-Furoyl)quinoline-2-carboxaldehyde has found significant applications in analytical chemistry and biochemistry due to its unique properties.

Protein Analysis

One of the most important applications of this compound is in protein analysis:

  • Derivatization of proteins for sodium dodecyl sulfate-capillary gel electrophoresis with laser-induced fluorescence detection (SDS-CGE-LIF)

  • Quantification of proteins at extremely low concentrations, comparable to silver staining sensitivity (ng/mL range)

  • Estimation of protein concentrations in biological samples

  • Analysis of protein components in complex mixtures

Liquid Chromatography Applications

The compound serves as an effective fluorogenic derivatizing reagent for liquid chromatography:

  • Pre-column derivatization of samples containing primary amines

  • Post-column derivatization systems

  • Analysis of amino acids, peptides, and other amine-containing compounds

  • Detection of trace amounts of analytes in complex matrices

The high sensitivity and selectivity of the fluorescent derivatives make this approach suitable for detecting compounds at very low concentrations, often in the picomolar to nanomolar range .

Research Findings

Scientific investigations have provided detailed insights into the behavior and applications of 3-(2-Furoyl)quinoline-2-carboxaldehyde in analytical contexts.

Protein Labeling Efficiency Studies

Research published in analytical science journals has investigated the variability in labeling efficiency when using 3-(2-Furoyl)quinoline-2-carboxaldehyde for protein analysis:

  • Studies examining sixteen purified proteins with varying molecular weights, structures, and sequences found significant variations in fluorescence intensity after labeling at constant mass concentration

  • The relative standard deviation (RSD) of fluorescence intensity was approximately 36% across different proteins

  • This variability compares favorably with other less sensitive methods for protein concentration estimation, such as SDS-CGE-UV and SDS-PAGE with Coomassie staining

  • The approach offers superior consistency compared to silver staining, which provides comparable sensitivity

Hazard StatementCodeDescription
H302WarningHarmful if swallowed
H315WarningCauses skin irritation
H319WarningCauses serious eye irritation
H335WarningMay cause respiratory irritation

These classifications indicate that the compound should be handled with appropriate care to minimize exposure .

Recommended Precautions

Standard precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

Laboratory personnel should follow these guidelines to ensure safe handling of the compound.

Advantages and Limitations

Understanding the strengths and weaknesses of 3-(2-Furoyl)quinoline-2-carboxaldehyde as an analytical tool is important for its appropriate application in research settings.

Advantages

The compound offers several notable advantages as an analytical reagent:

  • High sensitivity, enabling detection of proteins and other amine-containing compounds at very low concentrations

  • Selectivity for primary amines, reducing interference from other functional groups

  • Compatibility with various analytical techniques, including liquid chromatography and capillary electrophoresis

  • Formation of stable fluorescent derivatives suitable for quantitative analysis

  • Ability to work in aqueous and mixed solvent systems, making it compatible with biological samples

Limitations

Despite its utility, the compound also has certain limitations that should be considered:

  • Variability in labeling efficiency between different proteins, complicating direct comparison of protein concentrations

  • Need for calibration when used for quantitative analysis of different proteins

  • Potential for incomplete labeling of all available primary amine sites

  • Requirement for handling with appropriate safety precautions due to its irritant properties

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